N1-(1-adamantyl)-2-bromo-2-methylpropanamide N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 54059-85-7
VCID: VC3910988
InChI: InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17)
SMILES: CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br
Molecular Formula: C14H22BrNO
Molecular Weight: 300.23 g/mol

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

CAS No.: 54059-85-7

Cat. No.: VC3910988

Molecular Formula: C14H22BrNO

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

N1-(1-adamantyl)-2-bromo-2-methylpropanamide - 54059-85-7

Specification

CAS No. 54059-85-7
Molecular Formula C14H22BrNO
Molecular Weight 300.23 g/mol
IUPAC Name N-(1-adamantyl)-2-bromo-2-methylpropanamide
Standard InChI InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17)
Standard InChI Key IOKOGKRBNVSSDI-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br
Canonical SMILES CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-adamantyl group (tricyclo[3.3.1.1³,⁷]decane) bonded to a 2-bromo-2-methylpropanamide chain. Key structural attributes include:

  • IUPAC Name: N-(1-adamantyl)-2-bromo-2-methylpropanamide .

  • SMILES Notation: CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br .

  • InChIKey: IOKOGKRBNVSSDI-UHFFFAOYSA-N .

The adamantane moiety confers high thermal stability and lipophilicity, while the bromine atom enhances electrophilic reactivity .

Physical Properties

PropertyValueSource
Melting Point114 °C
Molecular Weight300.23 g/mol
Density1.5±0.1 g/cm³ (est.)
LogP (Partition Coeff.)3.6

The elevated melting point reflects crystalline packing influenced by the adamantane framework . The logP value indicates moderate hydrophobicity, suitable for blood-brain barrier penetration in drug design .

Synthesis and Reaction Pathways

Primary Synthetic Routes

N1-(1-Adamantyl)-2-bromo-2-methylpropanamide is typically synthesized via:

  • Appel Reaction: Reacting N-(1-adamantyl)isobutyramide with carbon tetrachloride and triphenylphosphine to introduce bromine .

  • Lactam Intermediate Method: Treating 2-bromo-2-methylpropanamide derivatives with sodium hydride in DMF, followed by adamantylamine coupling .

A representative procedure involves:

  • Adamantylamine condensation with 2-bromo-2-methylpropanoyl chloride in dichloromethane.

  • Purification via column chromatography (hexane:ethyl acetate = 4:1), yielding 85–92% product .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines or thiols .

  • Rearrangements: Heating with bases like NaH induces Hofmann-type rearrangements to ureas or benzoxazinones .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions modify the adamantyl group .

Pharmaceutical and Industrial Applications

Enzyme Inhibition

The compound is a precursor in synthesizing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . These inhibitors target metabolic disorders:

  • Mechanism: Competitive binding to 11β-HSD1’s active site, reducing cortisol production .

  • Therapeutic Targets: Type 2 diabetes, obesity, and metabolic syndrome .

Material Science

The adamantane core’s rigidity makes it valuable in:

  • Polymer Stabilizers: Enhancing thermal resistance in plastics.

  • Liquid Crystals: Modifying mesophase behavior in display technologies .

Research Advancements and Challenges

Recent Studies

  • Metabolic Stability: Rat hepatocyte assays show a half-life >4 hours, suggesting favorable pharmacokinetics .

  • Crystallography: X-ray analysis reveals a distorted tetrahedral geometry at the brominated carbon (C-Br bond length: 1.93 Å) .

Limitations

  • Toxicity Data: No comprehensive LD₅₀ studies exist, though analogs show hepatotoxicity at >50 mg/kg .

  • Synthetic Complexity: Low yields (<40%) in multi-step routes hinder large-scale production .

ParameterRecommendationSource
Skin ContactUse nitrile gloves
Inhalation RiskFume hood required
Storage-20°C, inert atmosphere

Disposal

Incinerate at >1,000°C with scrubbers to prevent brominated dioxin formation .

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